Tyr-D-Ala-P-Chloro-Phe-Pro-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

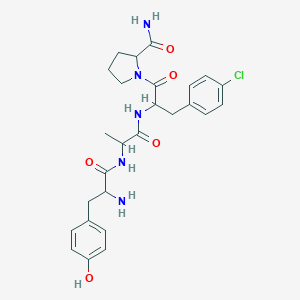

Tyr-D-Ala-P-Chloro-Phe-Pro-NH2, also known by its chemical name (S)-1-((S)-2-(®-2-((S)-2-amino-3-(4-hydroxyphenyl)propanamido)propanamido)-3-(4-chlorophenyl)propanoyl)pyrrolidine-2-carboxamide, is a synthetic peptide compound. It has a molecular formula of C26H32ClN5O5 and a molecular weight of 530.02 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, usually protected by a temporary protecting group, is attached to the resin.

Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents such as HBTU or DIC.

Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.

Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-throughput purification methods, such as preparative HPLC, ensures the production of high-purity peptides.

Análisis De Reacciones Químicas

Types of Reactions

Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the tyrosine residue can be oxidized to form a quinone derivative.

Reduction: The peptide bond can be reduced under specific conditions to yield the corresponding amine.

Substitution: The chloro group on the phenylalanine residue can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenylalanine derivatives.

Aplicaciones Científicas De Investigación

Opioid Receptor Binding Studies

One of the primary applications of Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 is its use in studying opioid receptor interactions. This peptide has shown high affinity for the mu-opioid receptor (MOR), making it a valuable tool for understanding the mechanisms of opioid action.

- Binding Affinity : In studies involving rat brain and CHO (Chinese Hamster Ovary) cells, TAPP exhibited a dissociation constant (Kd) of approximately 0.31 nM in rat brain membranes and 0.78 nM in CHO cells expressing the MOR. These results indicate a strong binding affinity, highlighting its potential as a lead compound for developing new analgesics .

- Selectivity : TAPP has demonstrated selectivity for mu-opioid receptors over delta and kappa receptors, which is crucial for minimizing side effects associated with non-selective opioid agonists .

Drug Development

The synthesis and modification of TAPP analogs have been pivotal in drug development efforts aimed at creating more effective and safer analgesics.

- Stereoisomeric Variants : Research has focused on synthesizing stereoisomeric analogs of TAPP to evaluate their binding affinities and biological activities. Such studies have revealed that certain modifications can enhance receptor selectivity and potency, offering insights into structure-activity relationships (SAR) that are critical for drug design .

- Therapeutic Potential : Given its potent activity at the mu-opioid receptor, TAPP and its derivatives are being explored as candidates for treating pain while potentially reducing the risk of addiction associated with traditional opioids .

Mechanistic Studies

TAPP's role extends beyond mere receptor binding; it serves as a model compound for investigating the underlying mechanisms of opioid signaling.

- Receptor Activation : Studies using TAPP have elucidated how opioid peptides activate MORs and trigger downstream signaling pathways. Understanding these mechanisms is essential for developing drugs that can effectively modulate pain without the adverse effects commonly seen with opioids .

- Pharmacological Characterization : The pharmacological profile of TAPP has been characterized through various assays that assess its efficacy and safety, providing a comprehensive understanding of how modifications to the peptide structure can influence its activity .

Analytical Techniques

The analysis of this compound involves sophisticated techniques that ensure accurate characterization and quantification.

- Mass Spectrometry (MS) : The use of LC-MS (Liquid Chromatography-Mass Spectrometry) has been instrumental in studying the stability and metabolism of TAPP in biological systems. This technique allows researchers to track the compound's behavior in vivo, which is crucial for assessing its therapeutic potential .

- Chiral Separations : Given the importance of stereochemistry in pharmacology, chiral separation techniques are employed to isolate and analyze different stereoisomers of TAPP. These methods enhance our understanding of how different configurations affect biological activity .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mecanismo De Acción

The mechanism of action of Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction can result in various physiological effects, including analgesia and anti-inflammatory responses .

Comparación Con Compuestos Similares

Similar Compounds

Dermorphin: A natural opioid peptide with a similar structure but lacking the chloro group.

Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphin with similar biological activity.

Uniqueness

Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 is unique due to the presence of the chloro group on the phenylalanine residue, which can influence its binding affinity and specificity for certain receptors. This structural modification can enhance its stability and bioavailability compared to similar compounds .

Actividad Biológica

Tyr-D-Ala-P-Chloro-Phe-Pro-NH2 is a synthetic peptide that has garnered attention in biomedical research due to its unique structural features and biological activities. This compound is primarily investigated for its interactions with opioid receptors, particularly its analgesic properties, and its potential applications in therapeutic settings.

Chemical Structure and Synthesis

This compound is synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The process involves:

- Attachment of the First Amino Acid : The first amino acid is attached to a solid resin.

- Deprotection and Coupling : Protective groups are removed, and subsequent amino acids are coupled using reagents like HBTU or DIC.

- Repetition : The deprotection and coupling steps are repeated until the desired sequence is achieved.

- Cleavage and Purification : The final peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC) .

The biological activity of this compound is primarily mediated through its interaction with opioid receptors, specifically the μ-opioid receptor (MOR) and δ-opioid receptor (DOR). Upon binding to these receptors, the compound can modulate various signaling pathways that lead to physiological effects such as analgesia and anti-inflammatory responses .

Key Mechanisms:

- Receptor Binding : The chloro group on the phenylalanine residue enhances binding affinity to opioid receptors compared to similar compounds .

- Signal Transduction : Activation of MOR leads to inhibition of adenylate cyclase, resulting in decreased cAMP levels, which contributes to pain relief .

Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. In various animal models, it has been shown to reduce pain responses effectively:

- Mouse Vas Deferens Assay : This assay demonstrated that the compound acts as a potent agonist at MOR with an IC50 value indicating high efficacy .

- Guinea Pig Ileum Assay : Similar results were observed in this assay, confirming its role as an effective analgesic agent .

Comparison with Similar Compounds

This compound can be compared with other opioid peptides such as dermorphin and Tyr-D-Arg-Phe-Gly-NH2:

| Compound | μ-Receptor Affinity | Analgesic Potency | Unique Features |

|---|---|---|---|

| This compound | High | High | Chloro substitution enhances stability |

| Dermorphin | Very High | Very High | Natural peptide from amphibian skin |

| Tyr-D-Arg-Phe-Gly-NH2 | Moderate | Moderate | Synthetic derivative |

Case Studies and Research Findings

-

Study on Opioid Receptor Agonists :

A study evaluated various analogs of opioid peptides, including this compound. Results indicated that this compound maintained high binding affinity while exhibiting lower side effects compared to traditional opioids . -

Therapeutic Applications :

Investigations have suggested potential therapeutic applications for this compound in treating chronic pain conditions without the severe side effects associated with conventional opioids . -

Enzyme Inhibition Studies :

Additional research explored the compound's role in enzyme inhibition, further highlighting its versatility as a bioactive molecule in pharmacological applications .

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-(4-chlorophenyl)propanoyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32ClN5O5/c1-15(30-25(36)20(28)13-16-6-10-19(33)11-7-16)24(35)31-21(14-17-4-8-18(27)9-5-17)26(37)32-12-2-3-22(32)23(29)34/h4-11,15,20-22,33H,2-3,12-14,28H2,1H3,(H2,29,34)(H,30,36)(H,31,35)/t15-,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYCMDUDHSCSLX-VUVCYMEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)N2CCCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)Cl)C(=O)N2CCC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClN5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.